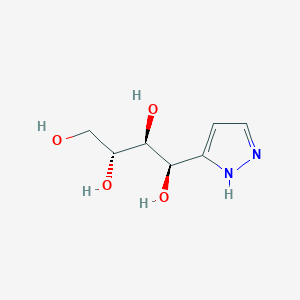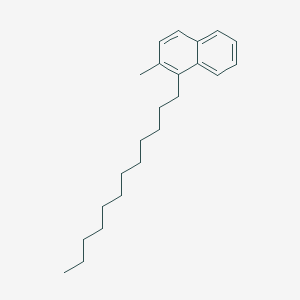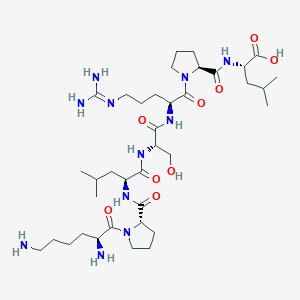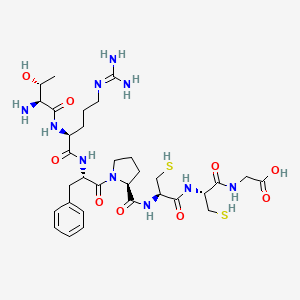![molecular formula C18H20NO5P B12542255 Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate CAS No. 797763-26-9](/img/structure/B12542255.png)
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate is a chemical compound with the molecular formula C18H20NO4P. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms, attached to a phenoxy group and a phosphonate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate typically involves the reaction of 4-(1,3-benzoxazol-2-yl)phenol with diethyl phosphite in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-(1,3-Benzoxazol-2-yl)phenol} + \text{Diethyl phosphite} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with biological processes that involve phosphorylation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [4-(1,3-benzoxazol-2-yl)benzyl]phosphonate
- Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate
Uniqueness
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate is unique due to its specific structure, which combines a benzoxazole ring with a phenoxy group and a phosphonate ester. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
797763-26-9 |
|---|---|
Formule moléculaire |
C18H20NO5P |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
2-[4-(diethoxyphosphorylmethoxy)phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C18H20NO5P/c1-3-22-25(20,23-4-2)13-21-15-11-9-14(10-12-15)18-19-16-7-5-6-8-17(16)24-18/h5-12H,3-4,13H2,1-2H3 |
Clé InChI |
CSPLOEWBRRLFJY-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(COC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12542179.png)

![Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-](/img/structure/B12542198.png)

![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)



![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)

